![molecular formula C15H18N6 B13767188 2-[4-[[4-(Diaminomethylideneamino)phenyl]methyl]phenyl]guanidine CAS No. 7773-73-1](/img/structure/B13767188.png)
2-[4-[[4-(Diaminomethylideneamino)phenyl]methyl]phenyl]guanidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-[[4-(Diaminomethylideneamino)phenyl]methyl]phenyl]guanidine is a chemical compound with the molecular formula C₁₅H₁₈N₆ It is known for its unique structure, which includes two guanidine groups attached to a phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-[[4-(Diaminomethylideneamino)phenyl]methyl]phenyl]guanidine typically involves the reaction of 4-(diaminomethylideneamino)benzyl chloride with 4-aminobenzylamine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol or methanol at elevated temperatures (around 60-80°C) for several hours. The product is then purified using recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability. The final product is subjected to rigorous quality control measures to meet industry standards.
Análisis De Reacciones Químicas
Types of Reactions
2-[4-[[4-(Diaminomethylideneamino)phenyl]methyl]phenyl]guanidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with halogens or other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted guanidine derivatives.
Aplicaciones Científicas De Investigación
2-[4-[[4-(Diaminomethylideneamino)phenyl]methyl]phenyl]guanidine has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-[4-[[4-(Diaminomethylideneamino)phenyl]methyl]phenyl]guanidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and electrostatic interactions with these targets, leading to inhibition or modulation of their activity. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
Comparación Con Compuestos Similares
Similar Compounds
- 2,2’-Biphenyl-4,4’-diyldiguanidine
- N,N’‘’-p-Phenylen-di-guanidine
- 1,4-Diguanidino-benzol
Uniqueness
2-[4-[[4-(Diaminomethylideneamino)phenyl]methyl]phenyl]guanidine is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits higher stability and reactivity, making it a valuable compound for various applications.
Propiedades
Número CAS |
7773-73-1 |
|---|---|
Fórmula molecular |
C15H18N6 |
Peso molecular |
282.34 g/mol |
Nombre IUPAC |
2-[4-[[4-(diaminomethylideneamino)phenyl]methyl]phenyl]guanidine |
InChI |
InChI=1S/C15H18N6/c16-14(17)20-12-5-1-10(2-6-12)9-11-3-7-13(8-4-11)21-15(18)19/h1-8H,9H2,(H4,16,17,20)(H4,18,19,21) |
Clave InChI |
VPFQDYYIEBRWAW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1CC2=CC=C(C=C2)N=C(N)N)N=C(N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Butanamide, 2-[(2,5-dichlorophenyl)azo]-N-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)-3-oxo-](/img/structure/B13767126.png)
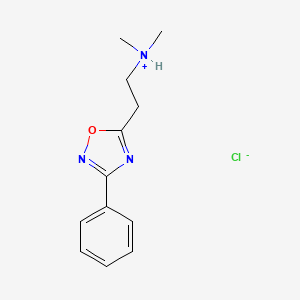

![(1S,2S,3S)-2-(2-hydroxyethyl)-3-[(2R)-6-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl]-2-methylcyclopentan-1-ol](/img/structure/B13767135.png)

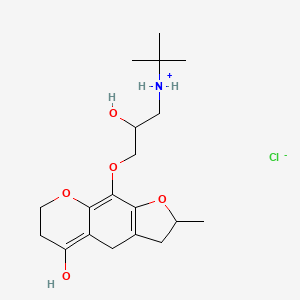

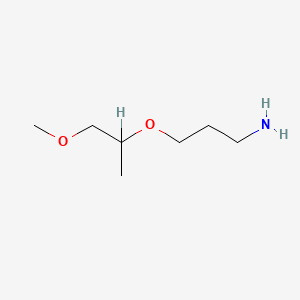
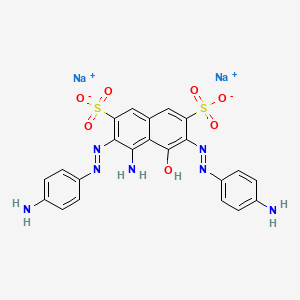
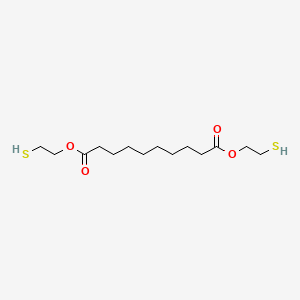

![7-(2-(Diethylamino)ethyl)-2-methyl-4-oxo-4,7-dihydrothieno[2,3-B]pyridine-5-carboxylic acid](/img/structure/B13767171.png)
